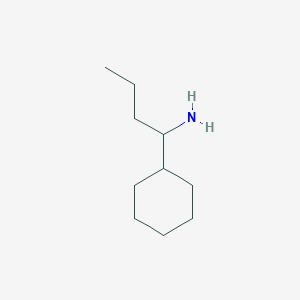

1-Cyclohexylbutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

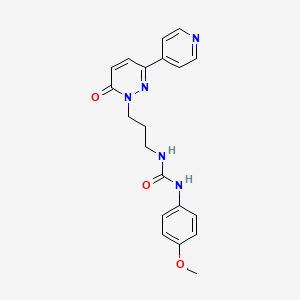

“1-Cyclohexylbutan-1-amine” is a chemical compound with the CAS Number: 854919-17-8 . It has a molecular weight of 155.28 . The IUPAC name for this compound is 1-cyclohexyl-1-butanamine . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H21N/c1-2-6-10(11)9-7-4-3-5-8-9/h9-10H,2-8,11H2,1H3 . This indicates that the compound has a cyclohexyl group attached to a butan-1-amine.

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 155.28 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Aplicaciones Científicas De Investigación

Transfer Hydrogenation of Imines Transfer hydrogenation processes have been developed to reduce imines and perform reductive amination using cyclohexa-1,4-dienes as hydrogen donors. This method offers a novel approach to the synthesis of amines, potentially including 1-cyclohexylbutan-1-amine, by utilizing less hazardous and more readily available reagents (Chatterjee & Oestreich, 2016).

Ligand Design for Catalysis The design and synthesis of N-substituted diphosphinoamines, with cyclohexyl and other cycloalkyl moieties, have proven to be effective in catalyzing ethylene tetramerization. This research underscores the critical role of structural modification in ligand design to achieve high catalytic efficiency and selectivity, applicable to industrial processes involving this compound (Kuhlmann et al., 2007).

Cyclohexene Derivatives Synthesis A methodology for the α-carbon amination of chloroaldehydes catalyzed by N-heterocyclic carbenes (NHCs) has been developed, leading to the synthesis of optically enriched dihydroquinoxalines. This process illustrates the utility of cyclohexadienes in synthesizing complex amines and could be adapted for the synthesis of this compound derivatives (Huang et al., 2019).

Reactive Extraction of Organic Acids The use of organic solutions containing amines, including cyclohexylamines, has been explored for the separation of organic acids from aqueous solutions by reactive extraction. This research could inform processes for purifying or isolating this compound from mixtures, highlighting the broader applications of amines in chemical separations (Inci & Uslu, 2005).

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 1-Cyclohexylbutan-1-amine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable

Propiedades

IUPAC Name |

1-cyclohexylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-6-10(11)9-7-4-3-5-8-9/h9-10H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBUVRNYVXYZEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2701626.png)

![1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2701629.png)

![7,7-Dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-1-pyridin-2-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2701631.png)

![(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2701637.png)

![dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2701642.png)

![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2701647.png)